molecular formula C24H26FN5O3 B607877 (1r)-1-[(4-{[(6,7-Dihydro[1,4]dioxino[2,3-C]pyridazin-3-Yl)methyl]amino}piperidin-1-Yl)methyl]-9-Fluoro-1,2-Dihydro-4h-Pyrrolo[3,2,1-Ij]quinolin-4-One CAS No. 944406-54-6

(1r)-1-[(4-{[(6,7-Dihydro[1,4]dioxino[2,3-C]pyridazin-3-Yl)methyl]amino}piperidin-1-Yl)methyl]-9-Fluoro-1,2-Dihydro-4h-Pyrrolo[3,2,1-Ij]quinolin-4-One

Cat. No.: B607877
CAS No.: 944406-54-6
M. Wt: 451.5 g/mol
InChI Key: SRICOHRDRMZREQ-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(1R)-1-[(4-{[(6,7-Dihydro[1,4]dioxino[2,3-C]pyridazin-3-Yl)methyl]amino}piperidin-1-Yl)methyl]-9-Fluoro-1,2-Dihydro-4H-Pyrrolo[3,2,1-Ij]quinolin-4-One" (referred to as Compound 6EJ in ) is a structurally complex molecule with the formula C₂₄H₂₆FN₅O₃ . Key features include:

  • A pyrrolo[3,2,1-ij]quinolin-4-one core, a fused heterocyclic system.
  • A piperidine ring connected via a methylene group to the core.
  • A 6,7-dihydro[1,4]dioxino[2,3-c]pyridazine substituent linked through a methylamino bridge.
  • A 9-fluoro substituent on the quinolinone moiety.
  • Stereochemical specificity at the 1R position.

Its design incorporates elements common in drug discovery, such as fluorine for metabolic stability and heterocycles for target engagement .

Properties

CAS No.

944406-54-6

Molecular Formula

C24H26FN5O3

Molecular Weight

451.5 g/mol

IUPAC Name

(3R)-3-[[4-(6,7-dihydro-[1,4]dioxino[2,3-c]pyridazin-3-ylmethylamino)piperidin-1-yl]methyl]-5-fluoro-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-11-one

InChI

InChI=1S/C24H26FN5O3/c25-19-3-1-15-2-4-21(31)30-14-16(22(19)23(15)30)13-29-7-5-17(6-8-29)26-12-18-11-20-24(28-27-18)33-10-9-32-20/h1-4,11,16-17,26H,5-10,12-14H2/t16-/m1/s1

InChI Key

SRICOHRDRMZREQ-MRXNPFEDSA-N

SMILES

O=C1N2C3=C([C@H](CN4CCC(NCC5=NN=C(OCCO6)C6=C5)CC4)C2)C(F)=CC=C3C=C1

Isomeric SMILES

C1CN(CCC1NCC2=CC3=C(N=N2)OCCO3)C[C@@H]4CN5C(=O)C=CC6=C5C4=C(C=C6)F

Canonical SMILES

C1CN(CCC1NCC2=CC3=C(N=N2)OCCO3)CC4CN5C(=O)C=CC6=C5C4=C(C=C6)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK-945237;  GSK 945237;  GSK945237.

Origin of Product

United States

Biological Activity

The compound (1R)-1-[(4-{[(6,7-Dihydro[1,4]dioxino[2,3-C]pyridazin-3-Yl)methyl]amino}piperidin-1-Yl)methyl]-9-Fluoro-1,2-Dihydro-4H-Pyrrolo[3,2,1-Ij]quinolin-4-One (CAS No. 944406-54-6) belongs to a class of compounds known for their diverse biological activities. This article provides a comprehensive overview of its biological activity based on recent research findings.

The molecular formula of the compound is C24H26FN5O3C_{24}H_{26}FN_5O_3 with a molecular weight of 451.49 g/mol. Its predicted boiling point is approximately 609.7 °C and it has a density of 1.43 g/cm³ .

Anticancer Activity

Research indicates that derivatives of pyrroloquinoline compounds exhibit significant anticancer properties. For instance, studies on similar compounds have shown promising results in inhibiting cancer cell proliferation across various cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells . The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways.

Anticoagulant Activity

Recent studies have explored the anticoagulant potential of pyrroloquinoline derivatives. Compounds structurally related to this compound were found to selectively inhibit coagulation factors Xa and XIa . This suggests potential therapeutic applications in managing thrombotic disorders.

Antimicrobial and Anti-inflammatory Effects

Pyridazine derivatives have been documented for their antimicrobial and anti-inflammatory activities. These compounds have shown effectiveness against various pathogens and in reducing inflammation through modulation of cytokine production . The specific mechanisms often involve inhibition of bacterial growth and reduction of inflammatory mediators.

Study 1: Anticancer Efficacy

A study published in 2023 evaluated a series of pyrroloquinoline derivatives for their anticancer effects. One derivative exhibited an IC50 value of 0.83 μM against A549 cells, indicating potent cytotoxicity . The study utilized flow cytometry to assess apoptosis and cell cycle arrest.

Study 2: Anticoagulant Potential

In another investigation focusing on anticoagulant properties, a virtual library of hybrid molecules was screened for their ability to inhibit factor Xa. Several candidates showed promising docking scores and were subsequently tested in vitro for anticoagulant activity . The results indicated that these compounds could serve as novel anticoagulants.

Summary Table of Biological Activities

Activity Mechanism Reference
AnticancerInduction of apoptosis; inhibition of signaling
AnticoagulantInhibition of factors Xa and XIa
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of cytokine production

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (1R)-1-[(4-{[(6,7-Dihydro[1,4]dioxino[2,3-C]pyridazin-3-Yl)methyl]amino}piperidin-1-Yl)methyl]-9-Fluoro-1,2-Dihydro-4H-Pyrrolo[3,2,1-Ij]quinolin-4-One exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrroloquinolines can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of fluorine and piperidine groups enhances the binding affinity to specific targets involved in cancer proliferation pathways.

Neuropharmacological Effects

The compound's structural features suggest potential neuropharmacological applications. Preliminary studies indicate that it may interact with neurotransmitter systems or neuroreceptors, contributing to effects such as improved cognitive function or neuroprotection. Compounds with similar scaffolds have been investigated for their ability to modulate serotonin and dopamine receptors, which are crucial in treating conditions like depression and schizophrenia.

Case Study 1: Anticancer Efficacy

In a study published by MDPI, researchers synthesized a series of pyrroloquinoline derivatives and tested their cytotoxicity against various cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cells. The mechanism of action was linked to the induction of cell cycle arrest and apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotective Properties

A separate investigation focused on the neuroprotective effects of similar compounds in models of neurodegeneration. The study found that administration of these compounds resulted in reduced neuronal cell death and improved behavioral outcomes in rodent models of Alzheimer's disease. Mechanistic studies suggested that these compounds may exert their effects by modulating oxidative stress pathways and enhancing neurotrophic factor signaling.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrimido-Pyrimidinone Derivatives ()

Compounds like 3d and 9e from share structural motifs with the target compound:

  • Fused Heterocycles: Both feature fused bicyclic systems (e.g., pyrimido[4,5-d]pyrimidinone in 3d vs. pyrroloquinolinone in 6EJ). These systems enhance rigidity and binding affinity.
  • Substituent Diversity: 3d includes a methoxy-phenyl group and acrylamide side chain, while 6EJ uses a fluorinated quinolinone and dioxino-pyridazine group. These differences influence solubility and target selectivity.
  • Synthetic Complexity : Both require multi-step syntheses, but 6EJ ’s stereospecificity and fluorine incorporation add synthetic challenges .
Table 1: Structural Comparison
Feature Compound 6EJ Compound 3d
Core Structure Pyrrolo[3,2,1-ij]quinolin-4-one Pyrimido[4,5-d]pyrimidinone
Key Substituents 9-Fluoro, dioxino-pyridazine Methoxy-phenyl, acrylamide
Molecular Weight 475.5 g/mol 552.25 g/mol
Stereochemistry 1R configuration Not specified

Fluorinated Analogues in Drug Design

The 9-fluoro group in 6EJ is notable. Fluorine’s electronegativity enhances binding interactions (e.g., hydrogen bonding) and improves metabolic stability compared to non-fluorinated analogues. For example:

  • In solophenol A and nymphaeol C (), fluorine is absent, but hydroxyl groups dominate. Fluorination in 6EJ may reduce oxidative metabolism, extending half-life .
  • Fluorinated heterocycles in oncology (e.g., 5-fluorouracil) demonstrate enhanced cytotoxicity, suggesting 6EJ ’s fluoro-substituent could align with similar therapeutic goals .

Heterocyclic Systems in Bioactive Compounds ()

The genus Cinnamomum produces lignans, flavonoids, and terpenoids with fused heterocycles. While structurally distinct from 6EJ, these compounds highlight the pharmacological value of rigid, fused systems:

  • Lignans: Exhibit anti-inflammatory activity via planar aromatic systems. 6EJ’s quinolinone core may similarly engage hydrophobic binding pockets.
  • Alkaloids : Piperidine-containing alkaloids (common in Cinnamomum) mirror 6EJ ’s piperidine linker, which may enhance blood-brain barrier penetration .

Methodological Insights from Comparative Studies

  • NMR Analysis: emphasizes NMR chemical shift comparisons for structural elucidation. For 6EJ, shifts in the dioxino-pyridazine region (δ 3.5–4.5 ppm) would distinguish it from pyrimidinone derivatives (δ 4.5–5.5 ppm) .
  • Semantic Density in Chemistry Discourse: underscores the need for precise terminology when comparing complex compounds, ensuring clarity in structural and functional distinctions .

Q & A

Q. What mechanistic studies are recommended to elucidate the compound’s unexpected reactivity in catalytic systems?

  • Methodological Answer :
  • Isotopic Labeling : Use deuterated solvents (e.g., D2O) or 13C-labeled intermediates to trace reaction pathways.
  • In Situ IR Spectroscopy : Monitor intermediate formation during catalytic cycles (e.g., Pd-mediated cross-coupling) .
  • DFT Calculations : Model transition states to explain regioselectivity in heterocyclic ring formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1r)-1-[(4-{[(6,7-Dihydro[1,4]dioxino[2,3-C]pyridazin-3-Yl)methyl]amino}piperidin-1-Yl)methyl]-9-Fluoro-1,2-Dihydro-4h-Pyrrolo[3,2,1-Ij]quinolin-4-One
Reactant of Route 2
(1r)-1-[(4-{[(6,7-Dihydro[1,4]dioxino[2,3-C]pyridazin-3-Yl)methyl]amino}piperidin-1-Yl)methyl]-9-Fluoro-1,2-Dihydro-4h-Pyrrolo[3,2,1-Ij]quinolin-4-One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.